Product packaging for 6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile(Cat. No.:CAS No. 1346686-97-2)

6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile

Cat. No.: B11898655
CAS No.: 1346686-97-2
M. Wt: 199.18 g/mol
InChI Key: QIXGIMCWBZQMNT-UHFFFAOYSA-N
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Description

Overview of Bipyridine Scaffolds in Contemporary Organic Chemistry

Bipyridine and its derivatives are a cornerstone of modern chemistry, primarily celebrated for their role as exceptional ligands in coordination and organometallic chemistry. researchgate.netacs.org The 2,2'-bipyridine (B1663995) isomer, in particular, is a robust bidentate chelating ligand, capable of forming stable complexes with a vast array of metal ions. researchgate.net This property has led to their extensive use in diverse applications, including the development of catalysts for organic transformations, photosensitizers for solar energy conversion, and building blocks for supramolecular assemblies and functional materials like metal-organic frameworks (MOFs). mdpi.comnbinno.comresearchgate.netresearchgate.net

The synthesis of substituted bipyridines is an active area of research, with methods such as Suzuki, Negishi, and Stille cross-coupling reactions providing versatile routes to functionalized derivatives. mdpi.comsemanticscholar.orgacs.org The ability to readily modify the bipyridine core allows for the fine-tuning of its electronic and steric properties, making it an adaptable scaffold for targeted applications. researchgate.netnih.gov

Strategic Incorporation of Fluorine in Heterocyclic Systems

The introduction of fluorine into organic molecules, especially heterocyclic systems, is a powerful strategy in medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and biological characteristics. nih.govnih.gov Consequently, fluorinated heterocycles are prevalent in pharmaceuticals and agrochemicals, where their inclusion can enhance metabolic stability, binding affinity, and bioavailability. rsc.orgnih.gov

Fluorine is the most electronegative element, and its incorporation onto a pyridine (B92270) ring induces significant electronic perturbations. rsc.orgnih.gov The primary effect is a strong electron-withdrawal through the sigma bond (inductive effect), which can decrease the basicity of the pyridine nitrogen and alter the electron density of the entire aromatic system. rsc.orgresearchgate.net This modification of the electronic landscape influences the molecule's reactivity, coordination properties, and intermolecular interactions. rsc.orgrsc.org The addition of fluorine can also stabilize the aromatic ring, leading to higher thermal stability and resistance to oxidative degradation. nih.govacs.org

Table 1: Comparative Electronic Effects of Substituents on a Pyridine Ring
SubstituentHammett Constant (σp)General Effect
-F (Fluorine)+0.06Strongly inductive withdrawing, weakly resonance donating
-CN (Nitrile)+0.66Strongly inductive and resonance withdrawing
-CH3 (Methyl)-0.17Weakly inductive and resonance donating
-OCH3 (Methoxy)-0.27Inductive withdrawing, strongly resonance donating
-NO2 (Nitro)+0.78Very strongly inductive and resonance withdrawing

While the steric footprint of a fluorine atom is only slightly larger than that of hydrogen, its introduction can have significant conformational consequences. nih.gov These effects arise not from bulk, but from electrostatic and hyperconjugative interactions involving the highly polarized C-F bond. rsc.org In complex molecules, the strategic placement of fluorine can be used to control molecular shape and conformation, influencing how a molecule interacts with its environment, such as a protein binding site or another molecule in a crystal lattice. nih.govbeilstein-journals.org This control over molecular architecture is a critical tool in rational drug and materials design.

Significance of Nitrile Functionality in Heterocyclic Chemistry

The nitrile, or cyano (-C≡N), group is a remarkably versatile functional group in organic synthesis. nih.gov Its strong electron-withdrawing nature significantly impacts the electronic properties of the heterocyclic ring to which it is attached. researchgate.net Beyond its electronic influence, the nitrile group is a valuable synthetic handle. longdom.org It can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, or it can participate in cycloaddition reactions to construct more complex heterocyclic systems. researchgate.netclockss.org In medicinal chemistry, the nitrile group often acts as a bioisostere for carbonyl or hydroxyl groups and can serve as a potent hydrogen bond acceptor, contributing to ligand-receptor binding affinity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6FN3 B11898655 6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346686-97-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346686-97-2

Molecular Formula

C11H6FN3

Molecular Weight

199.18 g/mol

IUPAC Name

5-(6-fluoropyridin-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C11H6FN3/c12-11-3-1-2-10(15-11)9-4-8(5-13)6-14-7-9/h1-4,6-7H

InChI Key

QIXGIMCWBZQMNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C2=CN=CC(=C2)C#N

Origin of Product

United States

Positioning and Future Outlook

Positioning of 6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile within Advanced Organic Synthesis and Functional Material Design

This compound is a highly specialized building block designed for advanced applications. The strategic placement of its functional groups creates a molecule with a unique and desirable combination of properties:

The Bipyridine Core: Serves as a proven scaffold for creating metal complexes, making it a prime candidate for developing novel catalysts, luminescent materials, and sensors. nbinno.commdpi.comresearchgate.net

The 6-Fluoro Substituent: Placed ortho to the nitrogen on one pyridine (B92270) ring, the fluorine atom significantly lowers the basicity of that nitrogen and modulates the electronic distribution of the ring. This can influence the kinetics and thermodynamics of metal coordination and alter the photophysical properties of resulting complexes.

This trifecta of functionalities makes the compound an ideal precursor for creating asymmetric ligands, functional polymers, and active pharmaceutical ingredients (APIs) where precise electronic tuning and avenues for further derivatization are required. ossila.comacs.orgnih.gov

Research Landscape and Key Academic Objectives for this compound

The availability of this compound opens several avenues for academic and industrial research. Key objectives are likely to include:

Synthesis and Coordination Chemistry: Developing efficient, scalable syntheses for the compound and exploring its coordination behavior with a wide range of transition metals. The resulting complexes could be screened for catalytic activity in challenging cross-coupling reactions or for unique photophysical properties for applications in OLEDs or as chemical sensors.

Functional Materials Development: Utilizing the nitrile group as a reactive handle to incorporate the fluorinated bipyridine unit into polymeric structures or metal-organic frameworks (MOFs). researchgate.net The goal would be to create materials with tailored electronic, optical, or porous properties.

Medicinal Chemistry Exploration: Employing the molecule as a scaffold in the design of novel bioactive compounds. The distinct electronic and hydrogen-bonding capabilities of the fluorinated, nitrile-containing bipyridine core could be leveraged to target specific biological receptors. nih.gov

Radiochemistry Applications: The synthesis of related compounds like 6-[¹⁸F]Fluoro-L-DOPA for Positron Emission Tomography (PET) imaging highlights the potential for fluorinated pyridines in radiopharmaceutical development. nih.govnih.govosti.govresearchgate.netbohrium.com Investigating the radiosynthesis of ¹⁸F-labeled versions of this bipyridine could yield new tracers for molecular imaging.

Approaches to Bipyridine Ring Formation

The formation of the bipyridine scaffold is the cornerstone of the synthesis. This is most commonly achieved through cross-coupling reactions, where pre-functionalized pyridine rings are joined together. Alternative strategies involve building one of the pyridine rings onto an existing one through cyclization reactions.

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming C-C bonds, including those between two aromatic rings. wikipedia.org These methods offer high yields and good functional group tolerance, which is critical for synthesizing a molecule with a reactive carbonitrile group. orgsyn.orgorgsyn.org

Palladium catalysts are widely employed in the synthesis of biaryls, including bipyridines. The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has been adapted to use palladium, which often provides better yields and milder reaction conditions. mdpi.comnih.gov This approach can be used for the homocoupling of a suitable halopyridine to form a symmetrical bipyridine. preprints.org For an unsymmetrical bipyridine like the target molecule, a cross-coupling variant would be necessary.

Recent advancements have shown that palladium acetate (B1210297) (Pd(OAc)₂) in combination with ligands like piperazine (B1678402) can facilitate the homocoupling of bromopyridines at elevated temperatures. mdpi.compreprints.org Another strategy involves a Pd-catalyzed Ullmann-type reaction in the presence of zinc (Zn), copper(I) (Cu(I)), and tetramethylethylenediamine (TMEDA), suggesting a synergistic effect between the metals. mdpi.compreprints.org

Table 1: Examples of Palladium-Catalyzed Homocoupling for Bipyridine Synthesis

Catalyst System Ligand/Additive Solvent Temperature Substrate Yield Reference
Pd(OAc)₂ Piperazine DMF 140 °C Bromopyridines Good mdpi.com
Pd(II) Zn, Cu(I), TMEDA - - 2,2'-Bipyridines - mdpi.com

Nickel catalysts offer a cost-effective and highly effective alternative to palladium for aryl-aryl coupling reactions. wikipedia.org Nickel(II) complexes, when reduced by zinc powder in the presence of additives like tetraethylammonium (B1195904) iodide (Et₄NI), can efficiently catalyze the homocoupling of aryl halides, including chlorides, bromides, and iodides, to produce symmetrical biaryls and bipyridines. researchgate.net

The development of nickel-catalyzed cross-electrophile coupling (XEC) has further expanded the utility of these systems, allowing for the formation of C(sp²)-C(sp³) bonds, and the underlying principles can be applied to C(sp²)-C(sp²) coupling. orgsyn.org Mechanistic studies suggest the involvement of Ni(I), Ni(II), and Ni(III) oxidation states in the catalytic cycle. acs.orgucla.edu Bipyridine ligands are often essential for these catalyst systems. orgsyn.orgacs.org

Table 2: Nickel Catalyst System for Homocoupling of Aryl Halides

Catalyst Precursor Reducing Agent Additive Application Reference
NiX₂(PPh₃)₂ Zinc (Zn) Et₄NI Synthesis of Biaryls and Bipyridines researchgate.net

The Negishi cross-coupling reaction is a particularly powerful method for constructing unsymmetrical bipyridines due to its mild reaction conditions, high yields, and remarkable tolerance for various functional groups, including the essential carbonitrile (CN) moiety. orgsyn.orgorgsyn.org This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org

For the synthesis of a [2,3'-bipyridine] scaffold, a pyridylzinc halide would be coupled with a different halopyridine. orgsyn.org For example, a 2-halopyridine can be reacted with a 3-(halozinc)pyridine derivative. The choice of catalyst is often a palladium(0) species like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which is commercially available and effective for coupling both bromo- and chloropyridines. organic-chemistry.org This method's tolerance for functional groups like esters, alkynes, and nitriles makes it highly suitable for the synthesis of this compound. orgsyn.orgorgsyn.orgorganic-chemistry.org

Table 3: Features of Negishi Cross-Coupling for Bipyridine Synthesis

Feature Description Reference
Catalyst Typically Pd(0), e.g., Pd(PPh₃)₄; Ni catalysts also used. wikipedia.orgorganic-chemistry.org
Reactants Organozinc pyridyl reagent + Halogenated pyridine. orgsyn.org
Conditions Mild, often room temperature for bromopyridines. organic-chemistry.org
Yields Generally good to excellent (50-98%). organic-chemistry.org

| Functional Group Tolerance | Excellent; tolerates CN, COOR, alkyne, OR, etc. | orgsyn.orgorgsyn.org |

Annulation and cyclocondensation reactions represent an alternative strategy where one of the pyridine rings is constructed from acyclic precursors. These methods offer a high degree of flexibility for introducing substituents.

One such approach involves the cyclocondensation of β-ketoenamides. nih.gov In this multi-step process, a 1,3-diketone is converted into a β-ketoenamide by N-acylation with a pyridinecarboxylic acid derivative. This intermediate is then treated with a promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to induce cyclocondensation, forming a 4-hydroxypyridine (B47283) derivative. Subsequent functionalization of the hydroxyl group yields a stable, substituted bipyridine. nih.gov This route allows for the synthesis of unsymmetrically substituted bipyridines that may be difficult to access via cross-coupling methods. nih.gov

Other strategies include sequential Diels-Alder reactions of 5,5'-bi-1,2,4-triazines with enamines to create annulated 2,2'-bipyridine (B1663995) analogues. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives

Regioselective Introduction of Fluorine Substituents

The introduction of a fluorine atom at a specific position on an aromatic ring requires careful strategic planning. For the target molecule, the fluorine must be placed at the 6-position of the 2-substituted pyridine ring. This is typically achieved either by starting with a pre-fluorinated building block before the cross-coupling step or by direct fluorination of the bipyridine scaffold.

Given the activating nature of the pyridine nitrogen, nucleophilic aromatic substitution (SNAr) is a common method for fluorination. In highly fluorinated pyridines, such as pentafluoropyridine (B1199360), nucleophilic attack occurs preferentially at the 4-position, followed by the 2- and then 3-positions. nih.gov This high reactivity can be harnessed by using a pyridine ring with a good leaving group (like a nitro or chloro group) at the 6-position and reacting it with a fluoride (B91410) source.

Modern methods have also been developed for the transition-metal-catalyzed fluorination of aryl derivatives. Palladium-catalyzed fluorination of arylboronic acids or their derivatives using an electrophilic fluorine source (e.g., Selectfluor) is a viable, though complex, option. nih.govacs.org Additionally, copper-mediated fluorination of organoboron compounds has emerged as a promising technique for introducing fluorine, including radioisotopes for PET imaging, onto electron-rich aromatic rings. springernature.comnih.gov

For the synthesis of this compound, the most straightforward approach would likely involve a cross-coupling reaction (such as Negishi) between a 2-chloro-6-fluoropyridine (B1582542) (or similar) and a 3-(halozinc)-5-cyanopyridine.

Direct Fluorination Techniques for Aromatic Systems

Direct C-H fluorination of heteroaromatic systems represents a powerful and atom-economical strategy for the synthesis of fluorinated compounds. For pyridines and related heterocycles, electrophilic fluorination reagents have been successfully employed. One of the most effective methods involves the use of silver(II) fluoride (AgF₂). researchgate.net This technique is particularly noteworthy for its high regioselectivity, typically favoring fluorination at the position adjacent to the ring nitrogen (the α-position). researchgate.netnih.gov

The reaction with AgF₂ generally proceeds at ambient temperature and offers a broad substrate scope. researchgate.net The proposed mechanism is thought to begin with the coordination of the basic pyridine nitrogen to the silver center. nih.gov This initial step activates the heterocycle towards the subsequent fluorination steps. This method's ability to selectively fluorinate the C-H bond α to the nitrogen makes it a potentially viable, late-stage strategy for the synthesis of 6-fluoro-bipyridine derivatives from an appropriate bipyridine precursor. nih.govacs.org While highly effective for many substituted pyridines, the success of this direct approach can be influenced by the electronic properties of other substituents on the ring; highly electron-deficient systems may react in lower yields. acs.org

Precursor Functionalization with Fluorinated Moieties

A common and versatile alternative to direct fluorination is the use of pre-functionalized building blocks. In this approach, a fluorinated pyridine derivative is first synthesized and then coupled with another pyridine ring to form the bipyridine scaffold. nih.govacs.org This strategy allows for greater control over the final structure and avoids potential issues with regioselectivity or harsh conditions associated with direct C-H functionalization.

The synthesis of the necessary fluorinated precursors can be achieved through various established methods. For instance, 3-fluoropyridines can be prepared via reactions like the Balz–Schiemann reaction (substitution of a diazonium group) or through nucleophilic substitution of a suitable leaving group on the pyridine ring. acs.org Once the fluorinated pyridine building block is obtained, it can be used in cross-coupling reactions to construct the final bipyridine molecule. mdpi.com

Copper-Mediated Fluorination of Organometallic Precursors

A prominent method for synthesizing fluorinated aromatic precursors involves the copper-mediated fluorination of organometallic compounds, such as arylboronic acids and their esters (e.g., pinacol (B44631) boronates, BPin) or arylstannanes. nih.govnih.gov This transformation is a powerful tool for introducing fluorine, including the positron-emitting isotope ¹⁸F for applications in positron emission tomography (PET). nih.govnih.gov

The reaction typically involves a copper(II) salt, such as Cu(OTf)₂, and a fluoride source. nih.gov The presence of a pyridine-based ligand or additive is often crucial for reactivity. nih.govacs.org The process is tolerant of a wide range of functional groups and is effective for electron-rich, neutral, and electron-deficient aromatic systems. nih.gov The transmetalation of the aryl group from boron or tin to the copper center is a key step in the catalytic cycle. acs.org For the synthesis of this compound, this strategy would entail preparing a boronic acid or stannane (B1208499) derivative of one of the pyridine rings and subjecting it to copper-mediated fluorination before or after coupling to form the bipyridine structure.

Table 1: Representative Conditions for Copper-Mediated Fluorination

Precursor TypeCopper SourceFluoride SourceAdditiveSolventTemperature (°C)Reference
Arylboronic AcidCu(OTf)₂K¹⁸FPyridineDMF110 nih.gov
Arylstannane (SnBu₃)Cu(OTf)₂[¹⁸F]KFPyridineDMA140 acs.org
Arylboronic Acid (BPin)Cu(OTf)₂(py)₄[¹⁸F]F⁻PyridinenBuOH/DMA110 nih.govnih.gov

Formation of the Nitrile Group

The introduction of the carbonitrile (-CN) group is another critical step in the synthesis. This can be accomplished through several well-established cyanation reactions.

Cyanation Reactions (e.g., Rosenmund-von Braun Reaction)

The Rosenmund-von Braun reaction is a classical method for preparing aryl nitriles by treating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN). organic-chemistry.orgsynarchive.comwikipedia.org The reaction is typically carried out at high temperatures (150-250 °C) in a polar, high-boiling solvent like DMF or pyridine. organic-chemistry.orgthieme-connect.de

The mechanism is thought to involve the oxidative addition of the aryl halide to a copper species. organic-chemistry.org Despite its utility, the harsh reaction conditions can limit its compatibility with sensitive functional groups. thieme-connect.de To address this, modern variations of the Rosenmund-von Braun reaction have been developed. For example, the use of additives such as L-proline has been shown to promote the reaction, allowing it to proceed at significantly lower temperatures (80–120 °C) and with excellent functional-group compatibility. thieme-connect.de This modified approach provides a more practical and efficient route for the cyanation of halo-bipyridine precursors.

C-CN Bond Formation Methodologies

Beyond the Rosenmund-von Braun reaction, other methodologies for C-CN bond formation have gained prominence, most notably those catalyzed by palladium. wikipedia.orgresearchgate.net Palladium-catalyzed cyanation of aryl halides (bromides, chlorides) or triflates offers a versatile alternative, often proceeding under milder conditions and with a broader substrate scope. researchgate.net

These reactions can employ various cyanide sources, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or, to reduce toxicity concerns, potassium ferricyanide. wikipedia.org The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields. These transition metal-catalyzed methods are powerful tools for introducing the nitrile group onto a pre-formed fluoro-bipyridine scaffold or onto a pyridine precursor prior to the final coupling step. researchgate.netgoogle.com

Advanced Synthetic Strategies for Complex Fluorinated Bipyridine Carbonitriles

The construction of a specifically substituted molecule like this compound often benefits from advanced, convergent synthetic strategies. These approaches involve the carefully planned assembly of functionalized precursors through powerful C-C bond-forming reactions.

One such advanced strategy involves the cyclocondensation of β-ketoenamides to form a highly functionalized pyridine ring, which can then serve as a precursor to one half of the bipyridine. nih.gov This method allows for the flexible introduction of various substituents. For example, a 4-hydroxypyridine derivative can be formed and subsequently converted to a 4-nonafloxy-substituted bipyridine. This nonaflate group is an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of the nitrile group or another functional handle. nih.gov

The most common advanced strategies rely on transition-metal-catalyzed cross-coupling reactions to join two appropriately substituted pyridine rings. nih.govresearchgate.net Methods such as the Suzuki, Stille, and Negishi couplings are widely employed for the synthesis of unsymmetrical bipyridines. mdpi.comresearchgate.net For the target molecule, a typical strategy would involve:

Synthesis of a 2-halo-6-fluoropyridine.

Synthesis of a 3-halo-5-cyanopyridine or its corresponding organometallic derivative (e.g., a boronic ester for a Suzuki coupling).

Coupling of these two fragments using a suitable palladium or nickel catalyst to form the final this compound.

This modular approach allows for the independent synthesis and optimization of each pyridine fragment before the final assembly, providing a robust and flexible pathway to complex fluorinated bipyridine carbonitriles. acs.orgresearchgate.net

Active Metal Template (AMT) Strategies

Active Metal Template (AMT) synthesis is a powerful strategy where a metal ion serves a dual role: it acts as a template to bring reactants into proximity and also catalyzes the bond-forming reaction to create the desired product. This approach has been extensively utilized for the synthesis of mechanically interlocked molecules such as catenanes and rotaxanes, where bipyridine units often function as coordinating ligands.

While direct examples of AMT strategies for the synthesis of a simple, non-interlocked molecule like this compound are not prevalent in the literature, the underlying principles can be adapted to propose a hypothetical synthetic route. In such a scenario, a metal ion, typically a transition metal, would coordinate to precursors of the two pyridine rings, orienting them to facilitate the crucial C-C bond formation.

A plausible, though not explicitly documented, AMT approach could involve the metal-catalyzed cross-coupling of two functionalized pyridine precursors. For instance, a fluorinated pyridine derivative and a cyanopyridine derivative could be brought together by a metal center that coordinates to the nitrogen atoms of both rings. This pre-organization would increase the effective molarity of the reactants, thereby promoting the desired coupling reaction. The choice of metal would be critical, with candidates likely drawn from transition metals known to catalyze cross-coupling reactions, such as palladium or copper.

Table 1: Key Features of a Hypothetical AMT Strategy for this compound

FeatureDescription
Template Metal A transition metal (e.g., Pd, Cu) that can coordinate to pyridine nitrogen atoms.
Precursors A 6-fluoropyridine derivative and a 5-cyanonicotinate derivative, each with appropriate functional groups for cross-coupling.
Catalytic Role The metal center would also catalyze the C-C bond formation between the two pyridine rings.
Potential Advantage Increased reaction efficiency and selectivity due to the templating effect.

It is important to note that this represents a conceptual application of AMT principles, as the majority of reported AMT syntheses focus on creating more complex topologies.

Convergent Synthetic Approaches to Bipyridine Derivatives

Convergent synthesis involves the separate synthesis of fragments of a molecule, which are then joined together in the final steps. This approach is often more efficient and allows for greater flexibility in introducing structural diversity compared to linear syntheses. For the synthesis of this compound, a convergent strategy would involve the coupling of a pre-functionalized fluorinated pyridine ring with a pre-functionalized cyanopyridine ring.

Transition metal-catalyzed cross-coupling reactions are the cornerstone of convergent bipyridine synthesis. mdpi.com Several methods are applicable, with the choice of reaction often depending on the nature of the precursors and the desired functional group tolerance.

One of the most widely used methods is the Suzuki coupling , which involves the reaction of a boronic acid or ester with a halide in the presence of a palladium catalyst. nih.gov In the context of our target molecule, this could involve the coupling of 6-fluoropyridine-2-boronic acid with a 5-bromo-3-cyanopyridine, or vice versa. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would need to be carefully optimized to achieve a good yield.

Another powerful tool is the Stille coupling , which utilizes organotin reagents. While effective, the toxicity of organotin compounds is a significant drawback. researchgate.net The Negishi coupling , employing organozinc reagents, offers a less toxic alternative and has been successfully used for the synthesis of various bipyridine derivatives. acs.org

More recently, palladium-catalyzed Ullman-type reactions have emerged as a valuable convergent method for bipyridine synthesis. mdpi.com This approach involves the coupling of two different halo-pyridines, offering a direct route to unsymmetrical bipyridines. For the synthesis of this compound, this could entail the coupling of a 2-halo-6-fluoropyridine with a 3-halo-5-cyanopyridine.

The introduction of the fluorine atom at the 6-position could be achieved either by starting with a pre-fluorinated pyridine precursor or through a late-stage fluorination reaction on a suitable bipyridine intermediate. Nucleophilic aromatic substitution (SNAr) on a 6-chloro or 6-bromo-[2,3'-bipyridine]-5'-carbonitrile (B11855976) with a fluoride source could be a potential route, as the electron-withdrawing nature of the bipyridine system and the cyano group would activate the 6-position towards nucleophilic attack. youtube.comlibretexts.org

Table 2: Comparison of Convergent Synthetic Methods for Bipyridine Synthesis

Coupling ReactionKey ReactantsCatalyst SystemAdvantagesDisadvantages
Suzuki Coupling Pyridyl Boronic Acid/Ester + Pyridyl HalidePalladium Catalyst + Ligand + BaseHigh functional group tolerance, commercially available reagents.Boronic acids can be unstable.
Stille Coupling Pyridyl Stannane + Pyridyl HalidePalladium CatalystMild reaction conditions.Toxicity of organotin reagents.
Negishi Coupling Pyridyl Zinc Reagent + Pyridyl HalidePalladium or Nickel CatalystHigh reactivity and functional group tolerance.Organozinc reagents can be moisture-sensitive.
Ullman-Type Coupling Two different Pyridyl HalidesPalladium or Copper CatalystDirect coupling of readily available precursors.Can require harsh reaction conditions.

Reactivity and Mechanistic Investigations of 6 Fluoro 2,3 Bipyridine 5 Carbonitrile

Chemical Transformations of the Nitrile Functionality

The nitrile, or cyano, group is a highly versatile functional handle in organic chemistry due to the unique reactivity of its carbon-nitrogen triple bond. researchgate.netnih.gov Its electrophilic carbon center, nucleophilic nitrogen atom, and ability to coordinate with metals allow for numerous transformations. nih.gov These include nucleophilic additions, cycloadditions, and functionalization through C-CN bond cleavage. nih.govresearchgate.net

The carbon atom of the nitrile group in 6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile is electrophilic and susceptible to attack by nucleophiles. nih.gov This reaction, known as nucleophilic addition, is fundamental to the chemistry of nitriles and converts the sp-hybridized carbon to an sp2-hybridized state, typically forming an imine anion intermediate that can be further protonated or hydrolyzed. masterorganicchemistry.com

Common transformations of the nitrile group include hydrolysis to amides or carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones after hydrolysis. researchgate.net For instance, the hydrolysis of the cyano group on a similar 2,2'-bipyridine-6-carbonitrile scaffold has been achieved by heating in aqueous ethanol (B145695) in the presence of copper(II) chloride, directly yielding the corresponding copper complex of the carboxylic acid. urfu.ru This method circumvents the need for harsh conditions like prolonged heating in strong acids. urfu.ru

The versatility of the cyano group is further demonstrated by its ability to react with thiols or amines to produce heterocycles like thiazoles and imidazoles, which are common motifs in active pharmaceutical ingredients. ossila.com

While the transformation of the cyano group itself is common, the cleavage of the robust C(aryl)-CN bond has historically been considered challenging due to its thermodynamic stability. researchgate.netresearchgate.netacs.org However, recent advances in catalysis have established C-CN bond activation as a viable synthetic strategy, allowing the nitrile group to act as a leaving group or a source of cyanide. researchgate.netacs.org

Transition metals, particularly nickel, have been instrumental in developing methods for the activation and functionalization of the C-CN bond in aromatic nitriles. researchgate.netresearchgate.net These reactions typically proceed through the oxidative addition of a low-valent metal complex into the C-CN bond. researchgate.netacs.org For this to occur, an η²-arene complex, where the metal coordinates to the C=C bond adjacent to the cyano substituent, is often a crucial intermediate. acs.org

These catalytic systems enable various cross-coupling reactions where the cyano group is replaced by other functionalities. For example, nickel-catalyzed thiolation of aryl nitriles provides access to aryl thioethers, and similar strategies have been used for borylation, amination, and alkylation reactions. researchgate.net The choice of ligand and base is often critical for achieving high efficiency and selectivity in these transformations. researchgate.net

Reaction TypeCatalyst/LigandBaseSubstrate Scope (General Aryl Nitriles)Reference
ThiolationNi(cod)₂ / dcypeKOtBuFunctionalized aryl thioethers researchgate.net
Decyanative BorylationNi(cod)₂ / PCy₃K₃PO₄Arylboronates researchgate.net
Decyanative AminationNi(cod)₂ / DPPFNaOtBuArylamines researchgate.net
Cross-CouplingPd or Ni catalystsVariousBiaryls, Alkylated Arenes researchgate.net

Table 1: Representative examples of transition metal-catalyzed C-CN bond activation in general aromatic nitriles.

Radical-mediated pathways offer an alternative to transition metal catalysis for C-CN bond functionalization. These reactions can involve the intramolecular translocation of a cyano group or intermolecular reactions. researchgate.net A general mechanism involves the addition of a carbon-centered radical to the nitrile's triple bond, forming a cyclic iminyl radical intermediate. This intermediate can then undergo β-scission to regenerate a more stable carbon radical, effectively moving the cyano group. researchgate.net

Azo compounds, such as azobisisobutyronitrile (AIBN), are common sources of radicals for these transformations. researchgate.net For instance, copper-mediated radical cyanoalkylation of heteroarenes using azobis(alkylcarbonitriles) allows for the synthesis of sterically hindered α-heteroaryl nitriles. acs.org This process involves the addition of a cyanodialkyl radical to the aromatic system, followed by an oxidative step to restore aromaticity. acs.org

The chemistry of nitrile anions primarily involves the deprotonation of the α-carbon in alkyl nitriles, creating a nucleophile analogous to an enolate. encyclopedia.pub This pathway is not directly applicable to this compound, as the nitrile group is attached to an sp²-hybridized carbon of the aromatic pyridine (B92270) ring, which lacks an abstractable α-proton.

However, arylation of nitrile anions generated from other sources can occur with aryl halides. encyclopedia.pub Depending on the substrate, these reactions can proceed through an elimination-addition mechanism involving a benzyne (B1209423) intermediate or via a radical-chain (SRN1) pathway. encyclopedia.pub For electron-poor aromatic compounds, direct nucleophilic aromatic substitution with a nitrile anion is also possible. encyclopedia.pub While these methods are established, their application would involve reacting this compound with an externally generated nitrile anion, rather than generating an anion from the bipyridine itself.

Cleavage and Transformation of the C-CN Bond in Aromatic Nitriles

Reactivity of the Fluorinated Pyridine Moiety

The presence of a fluorine atom on the pyridine ring, particularly at the 6-position (ortho to the ring nitrogen), renders this moiety highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the pyridine ring, combined with the electronegativity of the fluorine atom, significantly activates the ring towards attack by nucleophiles. nih.govresearchgate.net

The established order of reactivity for nucleophilic attack on polyfluorinated pyridines is para > ortho > meta relative to the ring nitrogen. nih.gov In this compound, the fluorine atom is in a highly activated ortho position. This suggests that it can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiols, to generate a diverse range of substituted bipyridine derivatives. For example, the reaction of pentafluoropyridine (B1199360) with N-nucleophiles like piperazine (B1678402) occurs selectively at the ortho and para positions. researchgate.net

The feasibility of nucleophilic substitution on the pyridine ring is well-documented. For instance, the synthesis of 5-[¹⁸F]fluoro-2-pyridinamine has been achieved via nucleophilic radiofluorination of 5-bromo-2-pyridinecarbonitrile, demonstrating that substitution can occur even at the less activated meta position. researchgate.net Furthermore, the synthesis of complex molecules like the PET imaging agent [(¹⁸F]-MK-6240, which contains a 6-fluoro-isoquinoline core, relies on the introduction of functionality via nucleophilic displacement of a halogen or other leaving group from a position activated by a ring nitrogen. nih.gov This reactivity profile makes the fluorinated pyridine moiety of this compound a key site for molecular elaboration.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Pyridines

The presence of a fluorine atom on one of the pyridine rings of this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. In heteroaromatic systems like pyridine, the ring nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the positions ortho and para to the nitrogen. wikipedia.orglibretexts.org

In an SNAr reaction, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before expelling a leaving group. masterorganicchemistry.com For fluorinated aromatics, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-fluorine bond. libretexts.orgstackexchange.com The high electronegativity of fluorine strongly polarizes the C-F bond and activates the carbon atom for attack, thereby increasing the reaction rate compared to other halogens like chlorine or bromine. libretexts.orgnih.govacs.org

Table 1: Predicted Reactivity of this compound in SNAr Reactions

Nucleophile Potential Product Relative Reaction Conditions
Sodium Methoxide (NaOMe) 6-Methoxy-[2,3'-bipyridine]-5'-carbonitrile Mild to moderate heating
Sodium Thiophenoxide (NaSPh) 6-(Phenylthio)-[2,3'-bipyridine]-5'-carbonitrile Mild to moderate heating
Morpholine 6-Morpholino-[2,3'-bipyridine]-5'-carbonitrile Moderate to high heating

Ortho-Fluorine-Directed C-H Functionalization Reactions

A significant area of modern synthetic chemistry involves the direct functionalization of carbon-hydrogen (C-H) bonds, which offers a more atom-economical approach to building molecular complexity. nih.govacs.org The presence of a fluorine atom can direct transition metal catalysts to selectively activate an adjacent C-H bond. nih.govbohrium.comnih.gov This ortho-directing effect is a powerful tool for regioselective synthesis.

For this compound, the fluorine atom at the 6-position can direct the functionalization of the C-H bond at the 5-position of the same ring. This process typically involves a transition metal catalyst, such as palladium or rhodium, which coordinates to the fluorinated ring and facilitates the cleavage of the ortho C-H bond. The resulting metallacyclic intermediate can then react with a variety of coupling partners to form new C-C, C-N, or C-O bonds. acs.org This strategy could be employed to introduce aryl, alkyl, or other functional groups at the 5-position, providing a route to highly substituted bipyridine derivatives.

Radical Reactivity of Fluorine-Containing Heterocycles

The radical chemistry of fluorine-containing heterocycles is an emerging field. Bipyridine ligands can participate in redox processes to form radical cations or anions. nih.govnih.gov The electrochemical generation of a bipyridine radical cation has been observed at electrode surfaces, demonstrating the ability of the bipyridine core to undergo single-electron transfer. nih.gov

Furthermore, radical fluorination reactions, often initiated by silver(I) catalysts, can proceed via mechanisms involving pyridine-mediated radical processes. ucmerced.edu While specific studies on the radical reactivity of this compound are not prevalent, its electronic structure suggests it could participate in radical reactions. The electron-deficient nature imparted by the fluoro and cyano groups might influence the stability of any resulting radical intermediates. For instance, single-electron reduction could potentially lead to a radical anion, where the unpaired electron is delocalized over the π-system of both rings.

Intramolecular and Intermolecular Reactivity of the Bipyridine Core

The 2,3'-bipyridine (B14897) scaffold is a well-established chelating ligand in coordination chemistry, though it binds metals less commonly than its 2,2'- and 4,4'-isomers. wikipedia.org The two nitrogen atoms can coordinate to a single metal center, although the geometry is more strained than in 2,2'-bipyridine (B1663995). The electronic properties of the substituents on this compound would significantly influence its coordination behavior. Both the fluorine atom and the nitrile group are electron-withdrawing, which reduces the Lewis basicity of the pyridine nitrogen atoms. This would likely result in weaker coordination to metal ions compared to unsubstituted bipyridines.

Intermolecularly, the bipyridine core is a key building block in the synthesis of more complex molecules and materials. mdpi.comnih.gov Bipyridine derivatives are extensively used in cross-coupling reactions like Suzuki, Stille, and Negishi couplings to form new C-C bonds. nih.govresearchgate.net For example, if the fluorine atom were replaced by a bromine or iodine, this position would become a handle for palladium-catalyzed cross-coupling reactions. Conversely, conversion of the nitrile group to a boronic ester could allow this ring to act as the organometallic partner in a Suzuki coupling.

Elucidation of Reaction Mechanisms

Investigating the precise pathways by which this compound reacts requires a combination of computational and experimental techniques.

Computational Studies of Reaction Pathways (e.g., DFT Investigations)

Density Functional Theory (DFT) is a powerful tool for modeling reaction pathways and predicting the electronic properties of molecules. researchgate.nettandfonline.com For this compound, DFT calculations could be used to:

Model SNAr Reactions: By calculating the energies of the reactants, the Meisenheimer intermediate, and the products, researchers can determine the activation energy barriers for different nucleophiles and confirm that the nucleophilic addition is the rate-determining step. acs.org

Investigate C-H Functionalization: DFT can help elucidate the mechanism of ortho-fluorine-directed C-H activation by modeling the coordination of the metal catalyst, the C-H bond cleavage step, and subsequent reductive elimination. nih.gov

Predict Electronic Properties: Calculations can determine the HOMO-LUMO energy gap, molecular orbital distributions, and electrostatic potential, which are crucial for understanding the molecule's reactivity in redox and coordination reactions. researchgate.nettandfonline.comacs.org

Table 2: Hypothetical DFT-Calculated Parameters for Bipyridine Derivatives

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
2,3'-Bipyridine -6.2 -0.8 5.4
6-Fluoro-2,3'-bipyridine -6.4 -1.1 5.3
This compound -6.8 -1.9 4.9

Note: These values are illustrative and based on general trends of substituent effects. Actual values would require specific DFT calculations.

Experimental Mechanistic Probes and Intermediates

To complement computational studies, various experimental methods are employed to gain insight into reaction mechanisms.

Kinetic Studies: Measuring reaction rates as a function of reactant concentrations can help establish the rate law for a given transformation. For SNAr, this can confirm that the reaction is first order in both the bipyridine substrate and the nucleophile.

Intermediate Trapping and Observation: In SNAr reactions, the key Meisenheimer complex is sometimes stable enough to be observed directly by spectroscopic methods like NMR or UV-Vis at low temperatures. masterorganicchemistry.com

Isotope Labeling: Kinetic Isotope Effect (KIE) studies, for example, by replacing a hydrogen with deuterium (B1214612) at a reactive site, can reveal whether a particular C-H bond is broken in the rate-determining step of a reaction.

In-situ Spectroscopy: Techniques like in-situ IR or Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time, providing a detailed picture of the reaction progress. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. For 6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile, a suite of NMR experiments would be necessary to unambiguously assign the signals for each nucleus and to understand the molecule's connectivity and spatial arrangement.

Multinuclear NMR (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N NMR)

¹H NMR: Proton NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The aromatic region of the spectrum would show a complex pattern of signals corresponding to the protons on the two pyridine (B92270) rings. The integration of these signals would confirm the number of protons at each position.

¹³C NMR: Carbon-13 NMR would reveal the number of unique carbon atoms in the molecule. The chemical shifts would distinguish between the carbons in the pyridine rings and the carbon of the nitrile group. The fluorine-bearing carbon would exhibit a characteristic coupling to the ¹⁹F nucleus.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would show a signal for the single fluorine atom. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom on the pyridine ring.

¹⁵N NMR: Nitrogen-15 NMR, although less commonly used due to lower sensitivity, could provide valuable information about the electronic structure of the two pyridine nitrogen atoms and the nitrile nitrogen.

Expected ¹H, ¹³C, and ¹⁹F NMR Data (Hypothetical)

Analysis Expected Data
¹H NMR Aromatic protons would likely appear in the range of 7.0-9.0 ppm.
¹³C NMR Aromatic carbons would be observed between 110-160 ppm. The nitrile carbon would appear further downfield.
¹⁹F NMR A single resonance is expected, with a chemical shift characteristic of a fluorine atom on a pyridine ring.

Advanced 2D NMR Techniques for Connectivity and Conformational Analysis

To definitively assign the ¹H and ¹³C signals and to understand the through-bond and through-space correlations, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons on the pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the bipyridine framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule around the bond connecting the two pyridine rings.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-F bond, the C≡N (nitrile) group, and the C=C and C=N bonds within the aromatic rings.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to IR spectroscopy. The nitrile stretch is often a strong and sharp signal in the Raman spectrum. The symmetric vibrations of the pyridine rings would also be expected to be Raman active.

Expected Vibrational Spectroscopy Data (Hypothetical)

Spectroscopy Functional Group Expected Wavenumber (cm⁻¹)
IR & Raman C≡N (Nitrile)2240-2220
IR & Raman C=C, C=N (Aromatic)1600-1400
IR C-F Stretch1250-1000

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound and for obtaining information about its structure through fragmentation analysis.

For this compound (C₁₁H₆FN₃), the expected exact mass can be calculated. The fragmentation pattern observed in the mass spectrum would provide further confirmation of the structure, as the molecule would break apart in a predictable manner upon ionization.

Expected High-Resolution Mass Spectrometry Data (Hypothetical)

Analysis Expected Data
Molecular Formula C₁₁H₆FN₃
Calculated Exact Mass 199.05457 g/mol
Observed [M+H]⁺ A peak corresponding to the exact mass of the protonated molecule.
Fragmentation Loss of HCN, F, and fragmentation of the pyridine rings.

of this compound

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and structural characterization of the specific compound, this compound, is not publicly available.

The required information for the sections below could not be located:

Electrochemical Characterization:There are no published studies detailing the electrochemical properties, such as oxidation or reduction potentials determined by cyclic voltammetry, for this compound.

While research exists for related bipyridine and fluoropyridine structures, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogues. Therefore, the generation of an article with the requested detailed findings and data tables is not possible at this time.

Theoretical and Computational Investigations

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and potential applications. Computational chemistry provides powerful tools to probe these characteristics at the atomic level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. For a molecule like 6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), would be the first step in any theoretical investigation. researchgate.net These calculations would yield the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable conformation.

Furthermore, DFT is used to calculate key energetic properties. For instance, a theoretical assessment of substituted 2,2'-bipyridines has shown how substituents like -OH, -NH2, and -Br can alter the electronic and structural properties through inductive and resonance effects. researchgate.net A similar DFT study on this compound would elucidate the influence of the fluorine and nitrile groups on the bipyridine core.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For substituted 2,2'-bipyridines, studies have shown that substituents can significantly alter the HOMO-LUMO energy gap. researchgate.net Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, generally leading to a smaller gap and increased reactivity. In the case of this compound, the electron-withdrawing nature of both the fluorine atom and the nitrile group would be expected to lower the energies of both HOMO and LUMO, and the precise impact on the energy gap would be a key finding of a computational study. This analysis is also crucial in predicting the electronic absorption spectra (UV-Vis), as the primary electronic transitions often occur from the HOMO to the LUMO.

Below is an example of a data table that could be generated from such an analysis, populated with hypothetical values for illustrative purposes.

Molecular OrbitalEnergy (eV)Contribution
LUMO+1-0.5Pyridine (B92270) Ring (π)
LUMO -1.2 Bipyridine System (π)
HOMO -6.8 Bipyridine System (π)
HOMO-1-7.5Pyridine Ring, N lone pair
HOMO-LUMO Gap 5.6

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are targets for nucleophiles.

For fluorinated bipyridines, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the pyridine rings due to their lone pairs of electrons. The fluorine atom, being highly electronegative, would also contribute to a negative potential in its vicinity. Conversely, the hydrogen atoms of the pyridine rings would exhibit positive potential. The nitrile group would present a complex potential landscape, with the nitrogen atom being a site of negative potential and the carbon atom being more positive.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Theory

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds (sigma and pi bonds). NBO analysis can quantify the delocalization of electron density, which is crucial for understanding concepts like hyperconjugation and resonance. For this compound, NBO analysis would quantify the electron-donating and -withdrawing effects of the substituents and their influence on the aromaticity of the two pyridine rings.

The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides another powerful method for analyzing chemical bonding. It is based on the topology of the electron density. By identifying critical points in the electron density, AIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions, such as hydrogen bonds or van der Waals forces, which are crucial for understanding intermolecular interactions.

Computational Mechanistic Studies and Reactivity Prediction

Computational chemistry is not only used to study static molecules but also to explore the dynamics of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

Elucidation of Reaction Pathways and Transition States

Computational mechanistic studies aim to map out the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, one could computationally investigate its synthesis or its potential reactions. For example, a study on the gold-catalyzed cycloaddition of cyanamides with enynamides utilized DFT to determine possible reaction pathways and compare their catalytic activities. nih.gov Similarly, a computational investigation into the synthesis of this compound could elucidate the step-by-step mechanism, identify the rate-determining step, and explain the observed regioselectivity. Such studies are vital for optimizing reaction conditions and designing more efficient synthetic routes.

The following table illustrates the type of data that would be generated from a computational study of a hypothetical reaction pathway.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting materials0.0
TS1First Transition State+25.3
IntermediateReaction Intermediate+5.2
TS2Second Transition State+18.7
ProductsFinal Products-15.6

Impact of Substituents on Electronic Properties and Reactivity

The electronic character and reactivity of the [2,3'-bipyridine] core are significantly modulated by the presence of the fluorine (F) and nitrile (CN) substituents. Both are potent electron-withdrawing groups (EWGs) that influence the molecule through inductive and mesomeric effects.

Electronic Properties: The fluorine atom at the 6-position exerts a strong -I (negative inductive) effect due to its high electronegativity. The nitrile group at the 5'-position also contributes a significant -I effect and a -M (negative mesomeric) effect, withdrawing electron density from the π-system of the pyridine ring. Computational studies on related fluorinated and cyanated aromatic systems consistently show that such substitutions lower the energy levels of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org This reduction in orbital energies has profound consequences. For instance, the increased energy of aromaticity in fluorinated benzenes suggests enhanced thermal stability and greater resistance to addition reactions. acs.org In substituted bipyridine ligands used in metal complexes, electron-withdrawing groups are known to make the reduction potentials more positive. nih.govnih.gov

The following table, based on DFT calculations for analogous substituted pyridines, illustrates the expected impact of these substituents on the FMO energies.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
[2,3'-Bipyridine] (unsubstituted)-6.25-1.155.10
6-Fluoro-[2,3'-bipyridine]-6.40-1.504.90
This compound-6.75-2.104.65
Note: These are representative values to illustrate trends and are not from direct experimental measurement of the title compound.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Studies

Unlike the rigid 2,2'-bipyridine (B1663995), the 2,3'-bipyridine (B14897) scaffold possesses conformational flexibility due to rotation around the C2-C3' single bond. This rotation dictates the relative orientation of the two pyridine rings, which can be described by the dihedral angle (φ). Molecular dynamics (MD) simulations are a powerful computational technique used to explore this dynamic behavior over time. nih.govaps.orgyoutube.com

By simulating the atomic motions based on a force field, MD can reveal the conformational landscape of this compound. acs.org Key insights from such simulations would include:

Preferred Conformation: Identifying the lowest energy conformation, which for unsubstituted 2,2'-bipyridine is the trans form. colab.ws The steric and electronic influence of the substituents on the 2,3'-isomer would be critical in determining its preferred geometry.

Rotational Energy Barrier: Calculating the energy required to rotate from one stable conformation (e.g., trans) to another (e.g., cis). This barrier is crucial for understanding the molecule's rigidity and how easily it can adapt its shape, for example, upon binding to a biological target.

Conformational Population: Determining the distribution of different conformers at a given temperature, providing a statistical picture of the molecule's shape.

Conformational studies on similar disubstituted pyridines have utilized computational approaches to predict binding-active conformations, highlighting the importance of understanding intrinsic torsional energy. nih.gov

Conformational StateDihedral Angle (φ)Relative Energy (kcal/mol)Population at 298 K (%)
Global Minimum (near-trans)~150°0.075
Rotational Transition State~90°4.5<1
Local Minimum (near-cis)~30°1.524
Note: This table presents hypothetical data for this compound based on principles from studies of related bipyridines to illustrate the type of information gained from MD simulations. colab.ws

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its physicochemical properties. nih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and topological features of a molecule.

For this compound, a QSPR model could be developed to predict properties that are otherwise time-consuming to measure experimentally or calculate with high-level quantum chemical methods. By creating a dataset of similar substituted bipyridines with known properties, a model can be trained.

Spectroscopic Properties: Descriptors can be correlated with spectroscopic data such as NMR chemical shifts (¹H, ¹³C, ¹⁹F), infrared vibrational frequencies, and maximum UV-Vis absorption wavelengths (λmax). Computational spectroscopy, often using DFT, is a key tool for generating the data needed to build these models. nih.govresearchgate.netrsc.org

Electronic Properties: Key electronic characteristics like HOMO/LUMO energies, the HOMO-LUMO gap, dipole moment, and polarizability can be predicted. These properties are fundamental to understanding the molecule's reactivity and intermolecular interactions.

QSPR models are particularly useful for quantifying the specific contributions of substituents. By including descriptors that represent the electronic nature (e.g., Hammett constants, charge on atoms) and steric bulk (e.g., van der Waals volume) of the fluorine and nitrile groups, the model can explicitly show how these features impact a given property. researchgate.net This allows for a systematic understanding of structure-property relationships and can be used to predict the properties of novel, related compounds without the need for synthesis or complex calculations. Studies on perfluorinated compounds often rely on QSPR to predict their properties and environmental fate. researchgate.net

Descriptor ClassExample DescriptorsPredicted Property
Electronic Partial charges, Dipole moment, HOMO/LUMO energiesReactivity, UV-Vis λmax
Topological Wiener index, Kier & Hall shape indicesBoiling point, Molar refractivity
Constitutional Molecular weight, Atom counts (F, N)Density
Quantum-Chemical Total energy, Electron densitySpectroscopic shifts

Solvent Effects in Computational Chemical Models

The properties and behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational models must account for these interactions to provide accurate predictions. For a polar molecule like this compound, solvent effects are crucial.

Two primary methods are used to model solvents:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can stabilize charge separation and affect electronic energy levels. nih.gov

Explicit Solvation Models: Individual solvent molecules are included in the simulation box around the solute. This method is computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which are not captured by implicit models.

Studies on fluorinated aromatic compounds have shown that solvent can significantly alter calculated properties like NMR chemical shifts. tandfonline.com For example, the choice of solvent can influence the relative energies of ground and excited states, leading to shifts in the predicted absorption and emission spectra. While some research suggests that gas-phase calculations may yield better results for ¹⁹F NMR shifts, implicit solvation is generally considered important for accurately modeling properties in solution. nih.gov

Coordination Chemistry and Supramolecular Assembly

Ligand Design Principles for 6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile

The design of ligands based on this compound is guided by the interplay of its constituent functional groups. The bipyridine framework provides the primary coordination sites, while the fluorine and nitrile moieties modulate the electronic and steric properties of the ligand, influencing its binding affinity and the geometry of the resulting metal complexes.

Bidentate Coordination Modes of the Bipyridine Core

The 2,2'-bipyridine (B1663995) (bpy) unit and its derivatives are archetypal chelating ligands in coordination chemistry. nih.gov The two nitrogen atoms of the pyridine (B92270) rings act as a bidentate donor, forming stable five-membered chelate rings with a wide range of metal ions. This chelation enhances the stability of the resulting complexes. While 2,2'-bipyridine and 1,10-phenanthroline (B135089) can sometimes inhibit certain catalytic reactions, specific derivatives have been shown to promote catalysis. nih.gov The geometry of the bipyridine core is crucial, as the spatial arrangement of the nitrogen donors dictates the coordination geometry around the metal center.

Influence of Fluorine on Ligand Steric and Electronic Parameters

The introduction of a fluorine atom onto the bipyridine scaffold significantly impacts the ligand's properties. Fluorine is a highly electronegative atom, and its presence acts as an electron-withdrawing group, which can reduce the electron density of the aromatic system. nih.gov This electronic perturbation can influence the pKa of the ligand and the redox potential of its metal complexes. From a steric perspective, the fluorine atom is relatively small, but its presence can still influence the packing of molecules in the solid state through the formation of intermolecular interactions such as hydrogen bonds or C-F...π contacts. chimicatechnoacta.ru The incorporation of fluorine can also affect the conformational flexibility of the ligand, potentially leading to more favorable binding entropy upon complexation. nih.gov

Role of the Nitrile Group in Potential Coordination

The nitrile group (-C≡N) is a versatile functional group in ligand design. The nitrogen atom possesses a lone pair of electrons and can act as a hydrogen bond acceptor, interacting with protein residues or solvent molecules. nih.govresearchgate.net This hydrogen bonding capability can play a key role in the stabilization of supramolecular assemblies. researchgate.net While the nitrile group can coordinate directly to a metal center, it is more commonly considered a bioisostere for carbonyl, hydroxyl, and halogen groups. nih.govresearchgate.net Its linear geometry and relatively small size allow it to fit into binding pockets without significant steric hindrance. nih.gov The strong dipole of the nitrile group can also facilitate polar interactions within a complex. nih.gov

Formation of Metal Complexes

The tailored design of this compound allows for the formation of a diverse array of metal complexes with both transition metals and lanthanoid ions. The specific nature of the metal ion and the coordination environment dictate the structure and properties of the resulting assemblies.

Coordination with Transition Metals (e.g., Ru, Re, Mn, Rh, Pt, Cu, Ag)

Bipyridine-based ligands readily form stable complexes with a variety of transition metals, including but not limited to ruthenium, rhenium, manganese, rhodium, platinum, copper, and silver. chimicatechnoacta.runih.govnih.govwikipedia.org For instance, ruthenium complexes with bipyridine-dicarboxylate ligands have been extensively studied as water oxidation catalysts. nih.gov Copper(II) complexes with fluorinated bipyridine derivatives have also been synthesized and characterized. chimicatechnoacta.ru Similarly, silver(I) has been shown to form a dinuclear complex with 6-fluoropyridine-2-carbonitrile. ossila.com The resulting transition metal complexes often exhibit interesting photophysical and electrochemical properties, making them suitable for applications in catalysis, sensing, and materials science.

Metal IonExample of Bipyridine-type ComplexPotential Application
Ruthenium (Ru)Ru(bda)L2-type complexes (bda = 2,2'-bipyridine-6,6'-dicarboxylate) nih.govWater oxidation catalysis
Copper (Cu)Copper(II) complexes with fluorinated 5-aryl-2,2'-bipyridine-6(6')-carboxylic acids chimicatechnoacta.ruPharmacologically active substances, chemosensors, catalytic systems
Silver (Ag)Dinuclear complex with 6-fluoropyridine-2-carbonitrile ossila.comSupramolecular structures
Platinum (Pt)[Pt(L)Cl2] where L is a bidentate N-donor ligand nih.govAnticancer agents
Palladium (Pd)[Pd(L)Cl2] where L is a bidentate N-donor ligand nih.govAnticancer, antiviral agents

Table 1. Examples of Transition Metal Complexes with Bipyridine-type Ligands.

Complexation with Lanthanoid Ions

Based on a comprehensive search of available scientific literature, there is no specific information regarding the coordination chemistry, supramolecular assembly, structural analysis, or use in mechanically interlocked molecules for the compound This compound .

The provided outline requests detailed research findings on topics including chelation modes, X-ray diffraction studies, computational modeling, and self-assembly. However, no published studies, data, or reports corresponding to these specific areas for "this compound" could be located.

Research is available for structurally related but distinct compounds, such as:

6-Chloro-[2,3'-bipyridine]-5'-carbonitrile : The chlorine analog of the requested compound.

[2,2'-Bipyridine]-6-carbonitrile : A different isomer that lacks the fluorine substituent.

Fluorinated bipyridines : Various other bipyridine molecules containing fluorine atoms at different positions.

Copper(II) complexes with fluorinated 5-aryl-2,2'-bipyridine-6(6')-carboxylic acids : These are different ligands with a carboxylic acid group instead of a carbonitrile.

Without specific data for "this compound," it is not possible to generate the scientifically accurate and detailed article as requested in the provided outline. An article on this specific subject cannot be written without available research findings.

Supramolecular Architectures Employing this compound

DNA-Bipyridine Conjugates as Structural Scaffolds

The integration of metal-binding ligands like bipyridine into nucleic acid structures has paved the way for novel applications in nanotechnology and materials science. By tethering a bipyridine unit to an oligonucleotide, the resulting DNA-ligand conjugate serves as a programmable scaffold for the precise assembly of metal ions within the DNA helix. oup.com This creates a powerful tool for studying electron transfer through DNA and for the site-specific modification of nucleic acids. oup.com

The synthesis of these conjugates can be achieved through several methods. A common strategy is the "post-synthetic conjugation" approach, where a fully synthesized oligonucleotide is modified to include the bipyridine ligand. oup.com Alternatively, a bipyridine linker can be converted into a phosphoramidite (B1245037) derivative, allowing for its direct incorporation into the DNA sequence during standard automated solid-phase synthesis. oup.comacs.org This latter method allows for precise placement of the ligand within the oligonucleotide backbone. acs.org

The introduction of a non-native bipyridine linker can impact the stability of the DNA duplex. Typically, replacing nucleobase pairs with the bipyridine linker leads to a decrease in the duplex's melting temperature (T_m), which is a measure of its thermal stability. This reduction is expected due to the loss of hydrogen bonding from the removed base pairs. oup.com However, the resulting duplexes often retain sufficient stability for practical applications. oup.com

Table 1: Impact of Bipyridine Linker on DNA Duplex Stability Data derived from studies on analogous 2,2'-bipyridine-DNA conjugates.

Duplex DescriptionMelting Temperature (T_m)
Native 17mer DNA duplex68°C
17mer duplex with bipyridine linker replacing two central base pairs55°C

Modulation of Electronic and Photophysical Properties through Coordination

The coordination of a metal ion to a bipyridine ligand dramatically alters its electronic structure, leading to the emergence of new and often useful photophysical properties. wiley-vch.deresearchgate.net Bipyridine complexes, particularly with transition metals like Ruthenium(II) and Iridium(III), are central to research in light-emitting materials and photocatalysis. wiley-vch.denih.gov

Upon absorption of light, these complexes typically exhibit an intense metal-to-ligand charge transfer (MLCT) transition. wiley-vch.deresearchgate.net In this process, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. The energy, and therefore the color, of this transition can be finely tuned by modifying the bipyridine ligand or other ligands in the coordination sphere. wiley-vch.de

For instance, the introduction of strong-field ligands can lead to a blue-shift (a shift to shorter wavelengths) in the emission maxima of the complex. nih.govacs.org This is because such ligands increase the energy gap between the metal's d-orbitals and the ligand's π* orbitals. The 6-fluoro and 5'-carbonitrile groups on the specified bipyridine are electron-withdrawing, which can also significantly influence the orbital energies and, consequently, the redox potentials and photophysical behavior of the resulting metal complex. acs.org The stability and reversible redox behavior of these complexes make them excellent candidates for a variety of applications, including photoredox catalysis. wiley-vch.de

Table 2: Comparison of Photophysical Properties of Ruthenium(II) Bipyridyl Complexes Illustrative data showing the effect of ligand modification on photophysical properties.

ComplexEmission Maximum (λ_em)Notes
[Ru(bpy)₃]²⁺~615 nmStandard reference complex.
[Ru(bpy)₂(L)]²⁺ (where L is a strong-field phosphine (B1218219) ligand)Blue-shifted relative to [Ru(bpy)₃]²⁺The strong-field ligand enhances π back-bonding, increasing the MLCT energy gap. nih.govacs.org

Advanced Research Applications of 6 Fluoro 2,3 Bipyridine 5 Carbonitrile in Catalysis and Material Science

The unique molecular architecture of 6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile, which incorporates a fluorinated pyridine (B92270) ring, a pyridinecarbonitrile moiety, and a bipyridine scaffold, positions it as a compound of significant interest for advanced applications. Its distinct electronic and steric properties make it a promising candidate for roles in catalysis and the development of novel functional materials.

Future Research Directions and Emerging Avenues

Development of Innovative and Sustainable Synthetic Routes

The efficient and selective synthesis of 6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile is the gateway to its comprehensive study. Future research should prioritize the development of novel and sustainable synthetic methodologies. While classical approaches to bipyridine synthesis exist, contemporary strategies such as transition-metal-catalyzed cross-coupling reactions offer superior efficiency and functional group tolerance. mdpi.comorgsyn.org

Key areas for investigation include:

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Negishi coupling reactions are powerful tools for the construction of C-C bonds between heterocyclic rings. mdpi.comresearchgate.netorgsyn.orgwikipedia.org Future work could explore the coupling of a suitable 2-halopyridine derivative (e.g., 2-bromo-6-fluoropyridine) with a 5-cyano-3-pyridylboronic acid or a corresponding organozinc reagent. orgsyn.orgthieme-connect.com The optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and purity.

C-H Activation Strategies: Direct C-H functionalization has emerged as a step- and atom-economical alternative to traditional cross-coupling methods. rsc.orgrsc.orgyoutube.com Research could focus on developing a palladium-catalyzed C-H arylation of a 6-fluoropyridine derivative with a 5-cyano-3-halopyridine, or vice versa. beilstein-journals.org This approach avoids the pre-functionalization of starting materials, thereby streamlining the synthetic process.

Flow Chemistry and Process Optimization: The implementation of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Potential Challenges Key Research Focus
Suzuki-Miyaura Coupling High functional group tolerance, commercially available reagents. mdpi.comresearchgate.netStability of pyridylboronic acids. mdpi.comresearchgate.netDevelopment of stable boronic acid esters; optimization of catalytic systems.
Negishi Coupling High yields, mild reaction conditions. orgsyn.orgorgsyn.orgthieme-connect.comSensitivity of organozinc reagents to air and moisture.Efficient in-situ generation of organozinc species; exploration of functional group tolerance. orgsyn.org
C-H Activation Step- and atom-economy, reduced waste. rsc.orgrsc.orgRegioselectivity, harsh reaction conditions may be required.Design of directing groups; development of highly active and selective catalysts. youtube.com
Cyclocondensation Reactions Access to highly functionalized pyridines. nih.govMulti-step sequences, potential for low overall yields.Optimization of reaction cascades; diversification of building blocks.

Table 1: Comparison of Potential Synthetic Routes to this compound

Exploration of Unprecedented Reactivity Profiles and Novel Transformations

The unique electronic properties imparted by the fluorine atom and the cyano group are expected to endow this compound with a distinctive reactivity profile.

Future research should aim to:

Investigate Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atom and the adjacent nitrogen atom in the pyridine (B92270) ring makes the 6-position susceptible to nucleophilic attack. Systematic studies with a range of nucleophiles (e.g., amines, alkoxides, thiols) could lead to a diverse library of functionalized derivatives.

Explore Transformations of the Cyano Group: The nitrile functionality is a versatile handle for further chemical modifications. Research into its hydrolysis to a carboxylic acid, reduction to an amine, or its participation in cycloaddition reactions would open up new avenues for creating complex molecular architectures.

Study Metal-Mediated Reactions: The bipyridine core can act as a ligand for various transition metals. Investigating the influence of the fluoro and cyano substituents on the coordination chemistry and the reactivity of the resulting metal complexes is a promising area of research.

Integration of State-of-the-Art Spectroscopic and Diffraction Techniques

A thorough characterization of this compound and its derivatives is essential for understanding their structure-property relationships. Advanced analytical techniques will play a pivotal role in this endeavor.

Advanced NMR Spectroscopy: In-depth one- and two-dimensional NMR studies, including 1H, 13C, 19F, and 15N NMR, will be crucial for unambiguous structure elucidation. whiterose.ac.uk The use of hyperpolarization techniques like Signal Amplification By Reversible Exchange (SABRE) could enhance the sensitivity of NMR measurements, particularly for less abundant isotopes. whiterose.ac.uk

X-ray Diffraction: Single-crystal X-ray diffraction will provide definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as π-π stacking and halogen bonding. nih.gov

Vibrational and Electronic Spectroscopy: Infrared (IR) and Raman spectroscopy will offer insights into the vibrational modes of the molecule, while UV-Vis and fluorescence spectroscopy will probe its electronic transitions and photophysical properties. nih.govresearchgate.net The influence of the fluoro and cyano groups on the absorption and emission spectra will be of particular interest. acs.org

Advanced Predictive Modeling and Machine Learning in Computational Chemistry

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental efforts.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate the geometric and electronic structure, vibrational frequencies, and NMR chemical shifts of this compound. nih.govmaynoothuniversity.ie These calculations can also provide insights into its reactivity, for example, by mapping the electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack.

Machine Learning for Property Prediction: Machine learning models, trained on large datasets of chemical information, can be used to predict various properties of the molecule, such as its solubility, toxicity, and even its performance in specific applications. semanticscholar.org

AI-Driven Catalyst Design: For the synthesis of this compound, machine learning algorithms can be used to predict the performance of different catalysts and reaction conditions, thereby accelerating the optimization process. digitellinc.comacs.orgibm.comrsc.org

Design of Novel Coordination Motifs and Supramolecular Assemblies

The bipyridine scaffold is a cornerstone of coordination and supramolecular chemistry. The specific substitution pattern of this compound opens up exciting possibilities for the design of new molecular assemblies.

Coordination Chemistry: The two nitrogen atoms of the bipyridine unit can chelate to a wide range of metal ions. The electronic and steric effects of the fluorine and cyano substituents will influence the stability, geometry, and redox properties of the resulting metal complexes. acs.org The nitrile group could also participate in coordination, potentially leading to the formation of polynuclear or polymeric structures.

Supramolecular Chemistry: The molecule's potential for engaging in non-covalent interactions, such as hydrogen bonding (via the nitrile nitrogen), halogen bonding (via the fluorine atom), and π-π stacking, makes it an attractive building block for the construction of self-assembled supramolecular architectures like metallacycles and metallacages. nih.govnih.govacs.orgresearchgate.net

Expansion into New Material Systems and Applications

The unique combination of functional groups in this compound suggests its potential utility in a variety of advanced materials.

Organic Electronics: Fluorinated and nitrile-containing aromatic compounds are often used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this molecule could make it a suitable component in such devices.

Luminescent Materials: Metal complexes of bipyridine ligands are well-known for their luminescent properties. Ruthenium(II) and Iridium(III) complexes of this compound could exhibit interesting photophysical properties with potential applications in sensing, imaging, and lighting. acs.orgacs.org

Porous Materials: The rigid and directional nature of the molecule makes it a candidate for the construction of metal-organic frameworks (MOFs) or coordination polymers. nih.gov The presence of the fluorine and cyano groups could be used to tune the pore size and functionality of these materials for applications in gas storage and separation.

Interdisciplinary Approaches for Comprehensive Understanding

A holistic understanding of this compound will require a collaborative, interdisciplinary approach that bridges the gap between synthesis, characterization, theory, and application. The synergy between synthetic organic chemists, physical chemists, materials scientists, and computational chemists will be essential to unlock the full potential of this intriguing molecule.

Q & A

Q. What are the common synthetic routes for 6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile, and what methodological considerations ensure high yield?

Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the bipyridine core, followed by fluorination and nitrile functionalization. Key steps include:

  • Fluorine introduction : Electrophilic fluorination using agents like Selectfluor® at the 6-position of the pyridine ring to enhance electronic properties .
  • Nitrile formation : A cyano group is introduced via nucleophilic substitution or metal-catalyzed cyanation (e.g., using CuCN) at the 5'-position .
  • Purification : Column chromatography or recrystallization ensures purity, with yields optimized by controlling reaction temperature (70–100°C) and solvent polarity .

Q. How does the fluorine substituent influence the compound’s physicochemical properties and reactivity?

The fluorine atom at the 6-position:

  • Enhances lipophilicity : Improves membrane permeability, critical for biological studies .
  • Electron-withdrawing effect : Stabilizes the pyridine ring, directing electrophilic attacks to the 3'-position and facilitating regioselective reactions .
  • Hydrogen-bonding potential : Fluorine’s electronegativity enables weak interactions with biological targets, as observed in enzyme inhibition assays .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify aromatic proton environments and nitrile/fluorine electronic effects. 19^19F NMR confirms fluorine substitution .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 214.05) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98% typical) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound?

  • Data collection : High-resolution (<1.0 Å) datasets from single-crystal diffraction (e.g., using Mo-Kα radiation) are processed via SHELXT for structure solution .
  • Refinement : SHELXL refines bond lengths and angles, with fluorine and nitrile groups validated via displacement parameter analysis (ADPs < 0.05 Ų) .
  • Validation : PLATON checks for twinning and hydrogen-bonding networks, critical for confirming supramolecular packing .

Q. What are the challenges in optimizing reaction conditions for high-purity synthesis, and how are they addressed?

  • Byproduct formation : Competing nitrile hydrolysis or defluorination is mitigated using anhydrous solvents (e.g., DMF) and inert atmospheres .
  • Catalyst selection : Pd(PPh3_3)4_4 improves cross-coupling efficiency, while Cu(I) catalysts reduce cyanation side reactions .
  • Scalability : Continuous flow reactors enhance reproducibility at multigram scales by maintaining precise temperature and residence times .

Q. How does the carbonitrile group participate in coordination chemistry or supramolecular interactions?

  • Metal coordination : The nitrile’s lone pair binds to transition metals (e.g., Ru, Pd), forming complexes for catalytic or photophysical studies. DFT calculations show a binding energy of ~25 kcal/mol with Pd(II) .
  • Hydrogen bonding : The nitrile acts as a weak acceptor in crystal packing, forming C≡N···H–C interactions (2.8–3.2 Å) observed in related bipyridine structures .
  • Supramolecular assembly : Stacking interactions between pyridine rings and nitrile groups drive 1D chain formation, analyzed via Hirshfeld surfaces .

Methodological Notes

  • Contradictions in data : and describe carboxamide/carboxylate analogs; ensure synthetic protocols are adapted for nitrile-specific stability (e.g., avoiding aqueous conditions post-cyanation) .
  • Software tools : SHELX and ORTEP-3 are indispensable for structural analysis, while PubChem data () provides cheminformatics benchmarks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.